

Spectroscopic Profile of Decarestrictine C: A Technical Guide

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Compound of Interest

Compound Name: Decarestrictine C

Cat. No.: B1670110

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Introduction

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones, has garnered significant interest within the scientific community due to its biological activities, including the inhibition of cholesterol biosynthesis. These natural products were first isolated from *Penicillium simplicissimum* and *Penicillium corylophilum*. The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the available spectroscopic data for **Decarestrictine C**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is compiled from primary literature and is intended to serve as a valuable resource for researchers engaged in the study, synthesis, or derivatization of this important natural product.

Spectroscopic Data

The spectroscopic data for **Decarestrictine C** is summarized in the following tables. It is important to note that **Decarestrictine C** exists as a mixture of two distinct conformational isomers at room temperature, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for synthetic **Decarestrictine C1**, which is in good agreement with the natural product, are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Decarestrictine C**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Decarestrictine C**

Position	Chemical Shift (δ , ppm)
Data not available in search results	

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and confirming the molecular weight of **Decarestrictine C**.

Table 3: Mass Spectrometry Data for **Decarestrictine C**

Ionization Mode	$[\text{M}+\text{H}]^+$ (Calculated)	$[\text{M}+\text{H}]^+$ (Observed)
Data not available in search results		

Infrared (IR) Spectroscopy Data

The IR spectrum of **Decarestrictine C** provides valuable information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Decarestrictine C**

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	

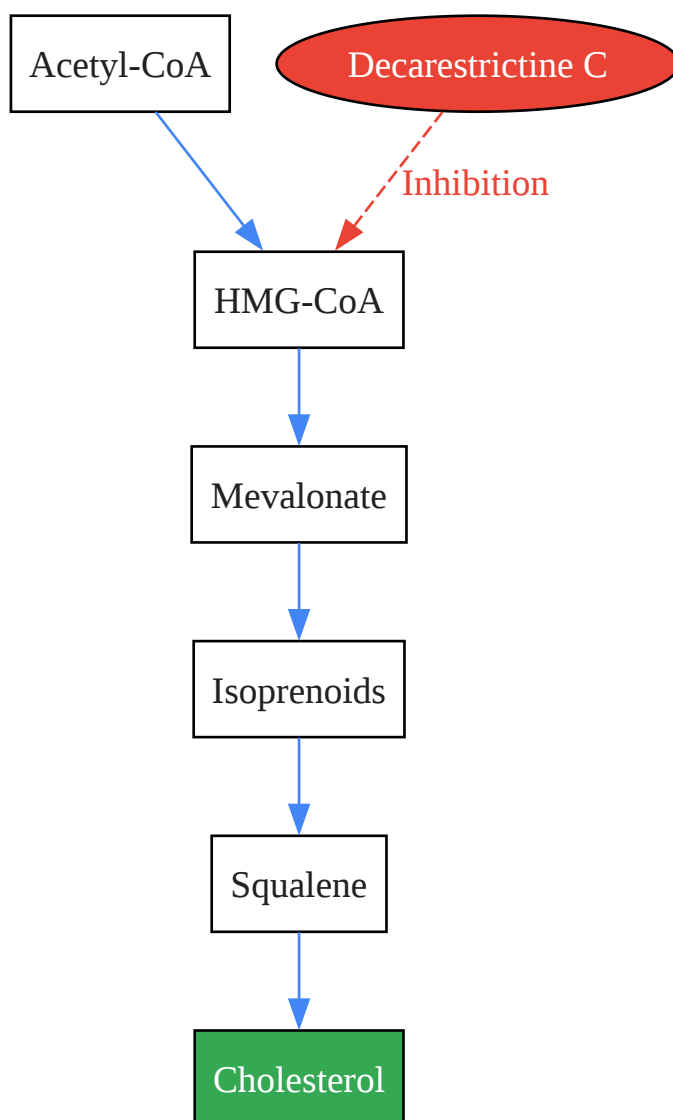
Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Decarestrictine C** are crucial for reproducibility and comparison of results. The following sections outline the general methodologies employed in the literature.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR Data Acquisition:



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